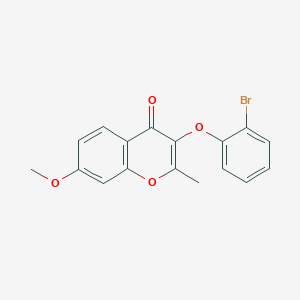

3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(2-bromophenoxy)-7-methoxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO4/c1-10-17(22-14-6-4-3-5-13(14)18)16(19)12-8-7-11(20-2)9-15(12)21-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWRDAMDLJDTIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the bromophenoxy group: This step involves the nucleophilic substitution of a suitable bromophenol derivative with the chromen-4-one core.

Methylation: The methyl group at the second position can be introduced using methylating agents under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.

Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable solvents and catalysts.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The presence of bromine is thought to increase cell membrane permeability, enhancing the compound's efficacy against tumor cells.

2. Enzyme Inhibition

Studies have shown that derivatives of this compound can inhibit cholinesterases, which are enzymes involved in neurotransmitter breakdown. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .

3. Antioxidant Properties

The compound has demonstrated antioxidant activity in vitro, indicating its potential to combat oxidative stress-related diseases. Its structural features allow it to scavenge free radicals effectively.

4. Anti-inflammatory Effects

Preliminary studies suggest that 3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .

Case Studies

Several studies have explored the applications of this compound:

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes through:

Binding to enzymes: Inhibiting or activating enzyme activity.

Interacting with receptors: Modulating receptor signaling pathways.

Altering gene expression: Influencing the transcription of specific genes.

The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine (van der Waals radius: 1.85 Å) in the target compound provides greater steric bulk and lipophilicity than chlorine (1.75 Å), influencing receptor binding and bioavailability .

- Oxygen Substituents : Methoxy groups (e.g., at C7) reduce polarity compared to hydroxyl analogs, affecting solubility and membrane permeability .

2.4. Crystallographic and Structural Insights

- The target compound’s bromophenoxy group may induce distinct π-π stacking interactions compared to smaller substituents (e.g., methyl or chloro). For example, 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one forms intramolecular C–H···O contacts and π-π interactions stabilizing its crystal lattice .

Q & A

Q. Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NaOH, EtOH, 80°C | 65–75 | ≥95% |

| 2 | CuI, DMF, 120°C | 50–60 | ≥90% |

Basic: How is the compound characterized using spectroscopic techniques?

Answer:

Characterization relies on multi-modal spectroscopy :

- ¹H/¹³C NMR :

- IR Spectroscopy :

- UV-Vis : Strong absorbance at λ ~270–290 nm (π→π* transitions in chromenone) .

Advanced: What challenges arise in crystallographic refinement of this compound?

Answer:

Crystallographic refinement using programs like SHELXL faces:

Disorder in Bromophenoxy Group : Partial occupancy or rotational disorder requires constraints (e.g., DFIX, SIMU) to stabilize refinement .

Twinned Data : High Z’ structures may require twin-law detection (e.g., using TWINABS) and HKLF5 format in SHELXL .

Thermal Motion : Anisotropic displacement parameters (ADPs) for bromine atoms often require damping (ISOR/SADI restraints) .

Q. Example Crystal Data (Analogous Structure)

| Parameter | Value | Source |

|---|---|---|

| Space Group | Triclinic, P1 | |

| a, b, c (Å) | 9.0371, 9.6216, 11.0308 | |

| α, β, γ (°) | 75.171, 65.865, 69.833 | |

| R1 | 0.048 |

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

Contradictions in bioactivity (e.g., antimicrobial IC₅₀ variability) require:

Standardized Assays :

- Use CLSI/M07-A9 guidelines for MIC determination to minimize inter-lab variability .

Computational Validation :

- Docking Studies : AutoDock Vina or Schrödinger to correlate substituent effects (e.g., bromophenoxy vs. methoxy) with target binding (e.g., bacterial DNA gyrase) .

Solubility Control :

Q. Example Bioactivity Data

| Study | Target Organism | IC₅₀ (µM) | Assay Type |

|---|---|---|---|

| A (2020) | S. aureus | 12.5 | Broth microdilution |

| B (2023) | E. coli | 25.0 | Agar diffusion |

Advanced: How to optimize computational modeling for structure-activity relationships (SAR)?

Answer:

Quantum Mechanics (QM) :

- Use Gaussian09 with B3LYP/6-31G(d) to model electron density distribution, focusing on bromine’s electron-withdrawing effects on chromenone reactivity .

Molecular Dynamics (MD) :

- AMBER or GROMACS to simulate ligand-protein interactions over 100 ns, analyzing H-bond persistence with residues (e.g., Tyr-85 in COX-2) .

ADMET Prediction :

Advanced: What strategies mitigate instability in aqueous solutions during pharmacological assays?

Answer:

pH Stabilization :

Light Protection :

Surfactant Use :

Q. Stability Data (25°C)

| Condition | Half-life (h) | Degradation Pathway |

|---|---|---|

| PBS (pH 7.4) | 48 | Hydrolysis |

| PBS + Polysorbate | 72 | Oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.